The role of adjuvants in overcoming antibacterial resistance due to enzymatic drug modification
RSC Medicinal Chemistry Pub Date: 2022-09-22 DOI: 10.1039/D2MD00263A
Abstract
Antibacterial resistance is a prominent issue with monotherapy often leading to treatment failure in serious infections. Many mechanisms can lead to antibacterial resistance including deactivation of antibacterial agents by bacterial enzymes. Enzymatic drug modification confers resistance to β-lactams, aminoglycosides, chloramphenicol, macrolides, isoniazid, rifamycins, fosfomycin and lincosamides. Novel enzyme inhibitor adjuvants have been developed in an attempt to overcome resistance to these agents, only a few of which have so far reached the market. This review discusses the different enzymatic processes that lead to deactivation of antibacterial agents and provides an update on the current and potential enzyme inhibitors that may restore bacterial susceptibility.

Recommended Literature
- [1] Front cover
- [2] Long-range H–H spin–spin coupling in methyl sulphide derivatives of silane and germane
- [3] Collective orientational order and phase behavior of a discotic liquid crystal under nanoscale confinement†
- [4] An attraction–repulsion transition of force on wedges induced by active particles†
- [5] Reviews
- [6] Extracting pulmonary surfactants to form inverse micelles on suspended graphene nanosheets†
- [7] Effects of magnesium hydroxide on the properties of starch/plant fiber composites with foam structure
- [8] Optical and structural properties of Nd doped SnO2 powder fabricated by the sol–gel method
- [9] Steroids. Part IV. Functionalisation of the 5β-methyl group in derivatives of Westphalen's diol (5-methyl-19-nor-5β-cholest-9-ene-3β,6β-diol)
- [10] A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 14104-19-9